molecular formula C8H10KNO2 B13561128 potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate

potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate

Cat. No.: B13561128
M. Wt: 191.27 g/mol
InChI Key: GCIATNAVAICFFX-UHFFFAOYSA-M
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Description

Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate is an organic compound that features a pyrrole ring substituted with two methyl groups at positions 3 and 5, and an acetate group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate typically involves the condensation of 3,5-dimethylpyrrole with acetic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

    Condensation Reaction: 3,5-dimethylpyrrole reacts with acetic acid in the presence of potassium hydroxide.

    Reflux Conditions: The reaction mixture is heated under reflux to facilitate the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrrole: A precursor in the synthesis of potassium 2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate.

    2-Acetylpyrrole: A structurally similar compound with different substitution patterns.

    Pyrrole-2-carboxylate: Another pyrrole derivative with a carboxylate group at position 2.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methyl and acetate groups on the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10KNO2

Molecular Weight

191.27 g/mol

IUPAC Name

potassium;2-(3,5-dimethyl-1H-pyrrol-2-yl)acetate

InChI

InChI=1S/C8H11NO2.K/c1-5-3-6(2)9-7(5)4-8(10)11;/h3,9H,4H2,1-2H3,(H,10,11);/q;+1/p-1

InChI Key

GCIATNAVAICFFX-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(N1)CC(=O)[O-])C.[K+]

Origin of Product

United States

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